

The JNK Inhibitor SP600125: A Technical Guide for Immunological Research

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Compound of Interest		
Compound Name:	SP600125	
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SP600125 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a critical signaling molecule in the intricate network of inflammatory and immune responses. This technical guide provides a comprehensive overview of the function of **SP600125** in immunological studies, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanism of Action

SP600125 is a reversible, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1] By binding to the ATP-binding site of JNK, SP600125 prevents the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][2] The activation of the JNK signaling pathway is a key event in the cellular response to a variety of stressors, including pro-inflammatory cytokines, bacterial lipopolysaccharide (LPS), and antigen receptor engagement in immune cells.[1][3] Inhibition of this pathway by SP600125 leads to the modulation of gene expression, primarily through the suppression of the transcription factor Activator Protein-1 (AP-1), which is composed of c-Jun and c-Fos heterodimers.[4][5] This ultimately results in a broad anti-inflammatory and immunomodulatory effect.

Quantitative Effects on Immunological Parameters

The inhibitory effects of **SP600125** on various immunological parameters have been quantified in numerous studies. The following tables summarize key IC50 values for cytokine inhibition



and provide examples of effective doses in in-vivo models.

Cell Type	Stimulant	Cytokine/Para meter Inhibited	IC50 Value	Reference	
Jurkat T cells	PMA + Phytohemaggluti nin	IL-2 Expression	6 μΜ	[1]	
Jurkat T cells	PMA + Phytohemaggluti nin	IFN-γ Expression	7 μΜ	[1]	
Human CD4+ T cells (Th1)	-	IL-2 Expression	5 μΜ	[1]	
Human CD4+ T cells (Th1)	-	IFN-y Expression	7-12 μΜ	[1]	
Human CD4+ T cells (Th1)	-	TNF-α Expression	7-12 μΜ	[1]	
Human Monocytes (CD14+)	LPS	COX-2 mRNA	5 μΜ	[1]	
Human Monocytes (CD14+)	LPS	TNF-α mRNA	10 μΜ	[1]	
Murine J774 Macrophages	LPS	c-Jun Phosphorylation	5-10 μΜ	[2]	

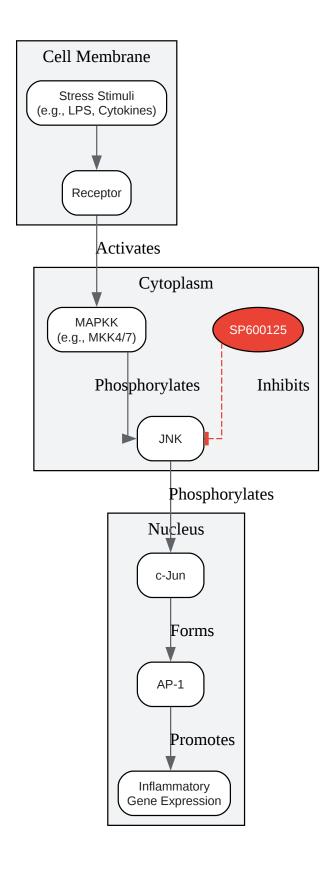


Animal Model	Disease Model	SP600125 Dosage	Route of Administrat ion	Observed Effect	Reference
CD-1 Mice	LPS-induced Endotoxemia	30 mg/kg	Oral	Significant inhibition of serum TNF-α	[1][6]
CD-1 Mice	LPS-induced Endotoxemia	15 or 30 mg/kg	Intravenous	Significant inhibition of serum TNF-α	[1][6]
Mice	DSS-induced Colitis	20 mg/kg	-	Reduced histological damage and inflammatory cell infiltrate	[4]

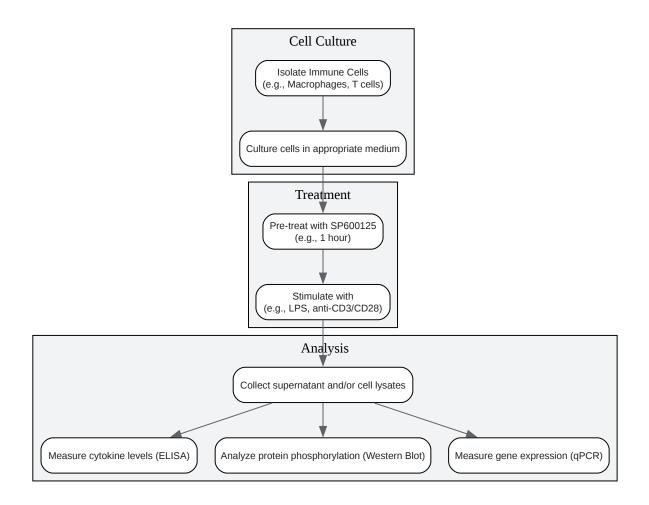
Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of **SP600125** and its application in a typical experimental setting, the following diagrams are provided.









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